molecular formula C15H26O B146861 Guaiol CAS No. 489-86-1

Guaiol

Cat. No.: B146861
CAS No.: 489-86-1
M. Wt: 222.37 g/mol
InChI Key: TWVJWDMOZJXUID-SDDRHHMPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Guaiol, also known as champacol, is an organic compound classified as a sesquiterpenoid alcohol. It is found in several plants, particularly in the oil of guaiacum and cypress pine. This compound is a crystalline solid that melts at 92°C and is known for its unique pine-like aroma. This compound has been associated with various biological activities, including anxiolytic, antibacterial, and antifungal properties .

Scientific Research Applications

    Chemistry: Guaiol is used as a precursor in the synthesis of other sesquiterpenoids and related compounds.

    Biology: It has been shown to have significant antibacterial and antifungal properties, making it useful in biological research.

    Medicine: this compound exhibits potent antitumor activity, particularly against non-small cell lung cancer.

    Industry: this compound is used in the fragrance industry due to its unique aroma.

Mechanism of Action

Target of Action

Guaiol, a sesquiterpenoid found in many traditional Chinese medicines, has been shown to have potent antitumor activity . The primary targets of this compound are non-small cell lung cancer (NSCLC) cells . It induces immunogenic cell death (ICD) in these cells, leading to the suppression of tumor growth, increased dendritic cell activation, and enhanced T-cell infiltration .

Mode of Action

This compound interacts with its targets, the NSCLC cells, by inducing apoptosis and autophagy . These processes are closely related to ICD . When apoptosis and autophagy are inhibited, the release of damage-associated molecular patterns (DAMPs), which are part of the ICD process, is partly reversed .

Biochemical Pathways

The biochemical pathways affected by this compound involve the induction of apoptosis and autophagy in NSCLC cells . These processes are closely related to ICD . This compound is also involved in cell autophagy to regulate the expression of RAD51, leading to double-strand breaks triggering cell apoptosis .

Pharmacokinetics

It is known that this compound is a phenolic natural product first isolated from guaiac resin and the oxidation of lignin . It is also present in wood smoke, as a product of pyrolysis of lignin .

Result of Action

The molecular and cellular effects of this compound’s action include the induction of ICD in NSCLC cells, suppression of tumor growth, increased dendritic cell activation, and enhanced T-cell infiltration . Vaccination experiments suggest that cellular immunoprophylaxis after this compound intervention can suppress tumor growth .

Safety and Hazards

Guaiol is used in manufacturing and laboratory chemicals . It is recommended to use safety goggles with side-shields, protective gloves, and impervious clothing when handling this compound . It is also advised to use a suitable respirator .

Future Directions

Guaiol has shown potent antineoplastic activity, but the molecular mechanism has yet to be fully understood . It has been associated with anti-inflammatory, antioxidant, anti-parasitic, and tumor-fighting properties . More research is needed to fully understand the potential benefits and uses of this compound.

Biochemical Analysis

Biochemical Properties

Guaiol interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It has been found to induce immunogenic cell death (ICD) in non-small cell lung cancer (NSCLC) in vitro .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. In NSCLC, this compound can suppress tumor growth, increase dendritic cell activation, and enhance T-cell infiltration .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It triggers immunogenic cell death and inhibits tumor growth in NSCLC .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that this compound induces apoptosis and autophagy in NSCLC .

Preparation Methods

Synthetic Routes and Reaction Conditions

Guaiol can be synthesized through several methods. One common synthetic route involves the cyclization of farnesyl pyrophosphate, a precursor in the biosynthesis of sesquiterpenes. The reaction conditions typically involve the use of acid catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound often involves the extraction of essential oils from plants such as guaiacum and cypress pine. The essential oils are then subjected to distillation and purification processes to isolate this compound. Advanced techniques like gas chromatography-mass spectrometry (GC-MS) are used to ensure the purity and quality of the compound .

Chemical Reactions Analysis

Types of Reactions

Guaiol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form guaiacol, a compound with significant industrial applications.

    Reduction: Reduction reactions can convert this compound into different alcohol derivatives.

    Substitution: this compound can participate in substitution reactions, particularly with electrophilic reagents.

Common Reagents and Conditions

Major Products

    Oxidation: Guaiacol

    Reduction: Various alcohol derivatives

    Substitution: Brominated this compound derivatives

Comparison with Similar Compounds

Guaiol is unique among sesquiterpenoid alcohols due to its specific structure and biological activities. Similar compounds include:

Properties

IUPAC Name

2-[(3S,5R,8S)-3,8-dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O/c1-10-5-7-12(15(3,4)16)9-14-11(2)6-8-13(10)14/h10-12,16H,5-9H2,1-4H3/t10-,11-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWVJWDMOZJXUID-SDDRHHMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC2=C1CCC2C)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@H](CC2=C1CC[C@@H]2C)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40883399
Record name 5-Azulenemethanol, 1,2,3,4,5,6,7,8-octahydro-.alpha.,.alpha.,3,8-tetramethyl-, (3S,5R,8S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40883399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

489-86-1
Record name (-)-Guaiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=489-86-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Guaiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000489861
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Guaiol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19941
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Azulenemethanol, 1,2,3,4,5,6,7,8-octahydro-.alpha.,.alpha.,3,8-tetramethyl-, (3S,5R,8S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40883399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GUAIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7WP008A91
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Guaiol
Reactant of Route 2
Guaiol
Reactant of Route 3
Reactant of Route 3
Guaiol
Reactant of Route 4
Reactant of Route 4
Guaiol
Reactant of Route 5
Guaiol
Reactant of Route 6
Guaiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.